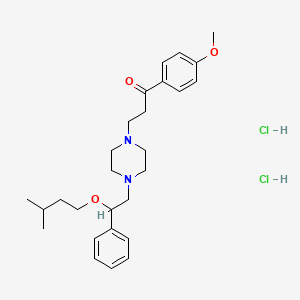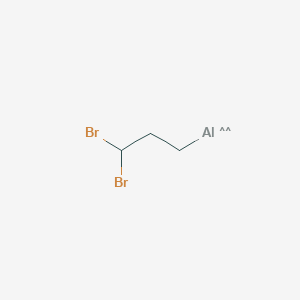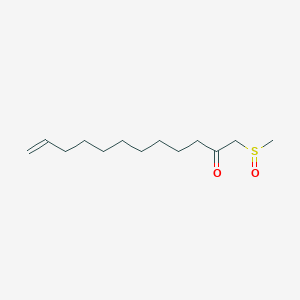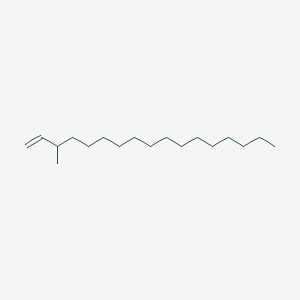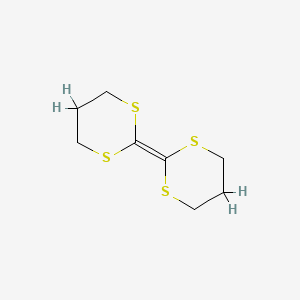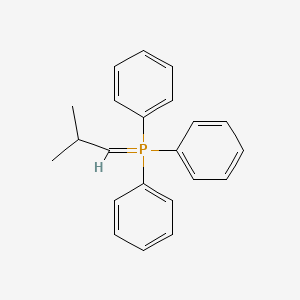
Phosphorane, (2-methylpropylidene)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, (2-methylpropylidene)triphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a member of the phosphorane family, which are pentavalent phosphorus compounds. This compound is characterized by the presence of a phosphorus atom bonded to four phenyl groups and one 2-methylpropylidene group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, (2-methylpropylidene)triphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkylidene halide under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, followed by the addition of the alkylidene halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of phosphorane, (2-methylpropylidene)triphenyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, (2-methylpropylidene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphoranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorane, (2-methylpropylidene)triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorane, (2-methylpropylidene)triphenyl- involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation and cleavage of phosphorus-carbon bonds, as well as the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Phosphorane, (2-methylpropylidene)triphenyl- can be compared with other similar compounds, such as:
Triphenylphosphine: Lacks the alkylidene group and has different reactivity.
Phosphorane, (methylidene)triphenyl-: Contains a methylidene group instead of a 2-methylpropylidene group, leading to different chemical properties.
Phosphorane, (ethylidene)triphenyl-: Contains an ethylidene group, which also affects its reactivity and applications.
The uniqueness of phosphorane, (2-methylpropylidene)triphenyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
21960-27-0 |
|---|---|
Molekularformel |
C22H23P |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-methylpropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI-Schlüssel |
NUHNKKUZZUAGCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



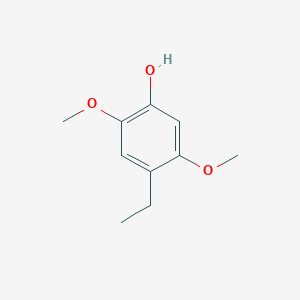


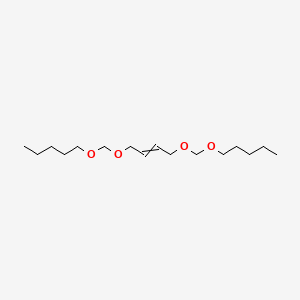
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
